4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Lipophilicity Permeability ADME Prediction

Obtain 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine for CNS drug discovery. This bicyclic pyrimidine features a conformationally constrained octahydrocyclopenta[c]pyrrole scaffold that enables scaffold-hopping and exploration of SAR for triple reuptake inhibitors. Unlike common monocyclic pyrrolidine analogs (XLogP3 2.1), its enhanced lipophilicity (XLogP3 2.9) and rigid geometry may improve pharmacokinetic profiles and molecular recognition. The 4-chloro substituent offers a synthetic handle for late-stage functionalization. Ideal for medicinal chemistry programs targeting CNS indications. Order today.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 1550463-41-6
Cat. No. B1488288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
CAS1550463-41-6
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)C3=CC(=NC=N3)Cl
InChIInChI=1S/C11H14ClN3/c12-10-4-11(14-7-13-10)15-5-8-2-1-3-9(8)6-15/h4,7-9H,1-3,5-6H2
InChIKeyBJOHMLBWHXRDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (1550463-41-6): Structural and Physicochemical Baseline for Research Procurement


4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (CAS 1550463-41-6) is a bicyclic heterocyclic compound belonging to the 4-chloro-6-amino-pyrimidine class. It features a 4-chloropyrimidine core substituted at the 6-position with a conformationally constrained octahydrocyclopenta[c]pyrrol-2-yl moiety [1]. This structural arrangement combines a synthetic handle (the chlorine atom) with a rigid, bicyclic amine. In the context of research procurement, this compound should be viewed primarily as a specialized synthetic building block or intermediate, as high-strength, publicly available biological activity data on the final compound itself is currently limited.

Why 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine Cannot Be Replaced by Simpler 4-Chloro-6-aminopyrimidine Analogs


Substituting this compound with a simpler 4-chloro-6-aminopyrimidine analog, such as the commercially common 4-chloro-6-(pyrrolidin-1-yl)pyrimidine, introduces a quantifiable alteration in key physicochemical properties that prevents functional equivalence [1]. The target compound's octahydrocyclopenta[c]pyrrole moiety is a conformationally-constrained, bicyclic secondary amine that is documented in medicinal chemistry literature as a scaffold for potent triple reuptake inhibitors (TRIs), an activity profile not achievable with simple monocyclic amines [2]. Generic substitution therefore fails because a simple pyrrolidine ring cannot replicate the specific steric constraints and enhanced lipophilicity of the bicyclic system, leading to different molecular recognition and pharmacokinetic properties [1][2].

Quantitative Differentiation Guide for 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (1550463-41-6)


Higher Calculated Lipophilicity (XLogP3-AA) vs. a Simple Pyrrolidine Analog

A direct comparison of computed partition coefficients shows that 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has a significantly higher calculated lipophilicity than its closest commercially available monocyclic analog, 4-chloro-6-(pyrrolidin-1-yl)pyrimidine [1]. This property is critical for prospective passive membrane permeability.

Lipophilicity Permeability ADME Prediction

Increased Molecular Weight and Steric Bulk Compared to a Monocyclic Pyrrolidine Analog

The target compound has a 40.06 g/mol higher molecular weight than 4-chloro-6-(pyrrolidin-1-yl)pyrimidine, attributable to the fused cyclopentane ring of the octahydrocyclopenta[c]pyrrole system [1]. This structural feature introduces greater steric bulk and conformational constraint.

Molecular Weight Steric Bulk Conformational Constraint

Documented Scaffold Activity for Monoamine Transporter Inhibition

The octahydrocyclopenta[c]pyrrole scaffold itself, which constitutes the distinguishing structural feature of the target compound, has been validated in peer-reviewed literature as a core motif of nanomolar triple reuptake inhibitors [1]. Optimized compounds within this chemotype achieve balanced inhibition across SERT, NET, and DAT, whereas simple pyrrolidine-based compounds are not typically associated with this polypharmacology.

Triple Reuptake Inhibitor SERT Depression

Predefined Geometry and Hydrogen Bonding Potential for Target Engagement

Unlike 4-chloro-6-(pyrrolidin-1-yl)pyrimidine, which possesses a single rotatable bond connecting the ring to the pyrimidine and a flexible pyrrolidine ring, the octahydrocyclopenta[c]pyr-role system is a rigid bicyclic structure [1]. This conformational constraint can lead to reduced entropic penalty upon target binding and more selective interactions.

Conformational Constraint Structure-Based Design Ligand Efficiency

High-Priority Application Scenarios for 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (1550463-41-6)


Synthesis of CNS-Penetrant Triple Reuptake Inhibitor (TRI) Candidate Libraries

The compound serves as a privileged late-stage intermediate for generating focused libraries of TRIs. By exploiting the chlorine leaving group for further diversification, researchers can rapidly explore the SAR around the octahydrocyclopenta[c]pyrrole scaffold, which has demonstrated balanced nanomolar SERT/NET/DAT inhibition in optimized analogs [1]. Its moderate calculated XLogP3 (2.9) further supports its utility in CNS drug discovery programs [2] where blood-brain barrier penetration is desired.

Scaffold-Hopping and Structure-Based Drug Design Initiatives

Rigid bicyclic amines are valuable tools in scaffold-hopping strategies. This compound's constrained geometry, compared to flexible monocyclic analogs, makes it a superior choice for filling hydrophobic pockets where ligand preorganization is hypothesized to improve binding kinetics [1][2]. This directly addresses the limitation of simpler 4-chloro-6-(pyrrolidin-1-yl)pyrimidine which possesses a flexible pyrrolidine ring.

Physicochemical Property-Driven Hit-Triage for CNS Targets

In the context of property-guided procurement, this compound offers a quantifiable differentiation in lipophilicity (XLogP3 = 2.9 vs. 2.1 for the pyrrolidine analog) and molecular weight (+40 g/mol) [1]. These properties may be advantageous in programs where higher lipophilicity is correlated with superior CNS permeability, provided that solubility limits are not breached.

Synthesis of RBP4 Antagonist Analogs via Pyrimidine Isostere Replacement

Research has demonstrated that a pyrimidine-4-carboxylic acid fragment can act as a suitable isostere for anthranilic acid in octahydrocyclopenta[c]pyrrolo RBP4 antagonists, leading to compounds with exquisite binding affinity and >90% reduction in plasma RBP4 in vivo [3]. The 4-chloro substituent on the target compound provides a synthetic entry point for installing such carboxylic acid moieties, enabling exploration of this promising therapeutic space for macular degeneration.

Quote Request

Request a Quote for 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.